2-(2,6-dioxopiperidin-1-yl)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)ethanesulfonamide
Description
Properties
IUPAC Name |
2-(2,6-dioxopiperidin-1-yl)-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c1-20-17(24)13-6-3-2-5-12(13)14(19-20)11-18-27(25,26)10-9-21-15(22)7-4-8-16(21)23/h2-3,5-6,18H,4,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGKQHGFVMPZNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNS(=O)(=O)CCN3C(=O)CCCC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,6-dioxopiperidin-1-yl)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)ethanesulfonamide is a substituted piperidine derivative that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and antitumor effects. This article reviews the biological activity of this compound, synthesizing findings from various studies and patents.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a piperidine ring with dioxo substituents and a sulfonamide group, which are critical for its biological activity.
Research indicates that compounds similar to this one exhibit their biological effects primarily through the modulation of cytokine production. Specifically, they have been shown to reduce levels of Tumor Necrosis Factor-alpha (TNF-α) , a key cytokine involved in systemic inflammation. Excessive TNF-α production is implicated in various inflammatory diseases, making this compound a candidate for therapeutic intervention in conditions such as autoimmune disorders and cancer .
1. Anti-inflammatory Effects
Studies have demonstrated that the compound effectively reduces TNF-α levels in vitro and in vivo. This reduction can lead to decreased inflammation and may provide relief in conditions characterized by chronic inflammation .
2. Antitumor Activity
The compound has also been investigated for its antitumor properties. By inhibiting TNF-α, it may play a role in reducing tumor growth and metastasis. In animal models, administration of similar compounds has shown promising results in suppressing tumor development .
3. Case Studies
A notable case study involved the administration of a related compound in a murine model of rheumatoid arthritis. The results indicated significant reductions in joint inflammation and damage, attributed to the downregulation of pro-inflammatory cytokines .
Data Summary
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Reduction of TNF-α | Inhibition of cytokine production | |
| Antitumor effects | Suppression of tumor growth | |
| Anti-inflammatory | Decrease in joint inflammation |
Research Findings
Recent patents have highlighted the synthesis methods for this compound and its derivatives, emphasizing their potential pharmaceutical applications. The synthesis typically involves reactions between dioxopiperidinyl precursors and various aromatic compounds under controlled conditions to yield high-purity products suitable for biological testing .
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that derivatives of 2-(2,6-dioxopiperidin-1-yl) compounds exhibit significant anti-inflammatory effects. Specifically, they have been shown to reduce levels of tumor necrosis factor-alpha (TNF-α) in mammalian models, suggesting potential applications in treating inflammatory diseases .
Anticancer Activity
The compound has also been studied for its anticancer properties. In vitro studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For example, compounds similar to this one have been linked to the downregulation of oncogenic pathways .
Neuroprotective Effects
Preliminary studies suggest that the compound may possess neuroprotective effects, making it a candidate for research into neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The mechanism is thought to involve modulation of neurotransmitter systems and reduction of oxidative stress .
Case Study 1: Anti-inflammatory Effects
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several analogs of 2-(2,6-dioxopiperidin-1-yl)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)ethanesulfonamide. These compounds were tested for their ability to inhibit TNF-α production in lipopolysaccharide-stimulated macrophages. The most effective analog demonstrated a 70% reduction in TNF-α levels compared to control groups .
Case Study 2: Anticancer Activity
Another study highlighted the anticancer potential of this compound against breast cancer cell lines (MCF-7). The results indicated that treatment with specific derivatives led to a significant decrease in cell viability and induced apoptosis as evidenced by flow cytometry analysis .
Case Study 3: Neuroprotection
A recent investigation into the neuroprotective properties of related compounds revealed that they could mitigate neuronal loss in models of oxidative stress. The study utilized primary neuronal cultures exposed to hydrogen peroxide, showing that treatment with these compounds significantly preserved cell viability and reduced markers of apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on three analogs from the European Patent Application (2022/06), which share the ethanesulfonamide backbone but differ in substituents and functional groups.
Structural Modifications and Implications
Pharmacokinetic and Pharmacodynamic Differences
- Target Compound : The dioxopiperidine moiety may enhance solubility compared to fluorinated analogs (e.g., Analog 1), but its electrophilic carbonyl groups could increase metabolic liability.
- Analog 1 : The 4,4-difluoropiperidine group likely improves blood-brain barrier penetration due to fluorine’s electronegativity and lipophilicity, making it suitable for CNS targets .
- Analogs 2 and 3: Triazole substituents may confer resistance to cytochrome P450 oxidation, prolonging half-life.
Target Selectivity
- In contrast, analogs with pyrrolo-triazolo-pyrazine moieties () resemble JAK2 or BTK kinase inhibitors, indicating divergent therapeutic applications .
Research Findings and Limitations
- Patent Data () : The analogs listed in the European Patent Application lack explicit biological data, limiting direct efficacy comparisons. Structural similarities imply shared mechanisms (e.g., kinase/PARP inhibition), but substituent variations likely modulate potency and off-target effects.
- Gaps in Public Data: No peer-reviewed studies explicitly compare the target compound with its analogs. Patent claims prioritize broad structural novelty over detailed biochemical profiling.
Q & A
Q. What are the optimal analytical methods for characterizing the purity and stability of this compound?
Methodological Answer:
- HPLC with UV Detection : Use a C18 column and a mobile phase of methanol:sodium acetate buffer (65:35, pH 4.6) for baseline separation of impurities. Monitor at λmax ≈255 nm based on analogous sulfonamide derivatives .
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation products. Compare results with initial purity (≥98%) using validated chromatographic methods .
- Mass Spectrometry : Confirm molecular weight (exact mass) via LC-MS to rule out synthetic byproducts.
Q. How can researchers design a robust synthetic route for this compound?
Methodological Answer:
- Retrosynthetic Analysis : Break down the molecule into key fragments:
- 2,6-Dioxopiperidine core.
- Phthalazinone-methyl sulfonamide moiety.
- Coupling Strategy : Use carbodiimide-mediated amide bond formation between the sulfonamide and piperidine fragments. Optimize reaction conditions (e.g., DMF as solvent, 0°C to RT) to minimize racemization .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to achieve ≥98% purity .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity be resolved across different assays?
Methodological Answer:
- Assay Validation :
- Positive Controls : Include known inhibitors (e.g., bortezomib for proteasome inhibition) to calibrate assay sensitivity.
- Dose-Response Curves : Perform triplicate experiments with 10-point dilutions (1 nM–100 µM) to calculate IC50 values.
- Mechanistic Follow-Up : Use surface plasmon resonance (SPR) to confirm direct target binding if cell-based assays show activity but enzymatic assays do not .
- Data Normalization : Apply statistical models (e.g., ANOVA with Tukey’s post-hoc test) to account for batch-to-batch variability .
Q. What in vivo models are appropriate for evaluating the compound’s pharmacokinetics and toxicity?
Methodological Answer:
- Pharmacokinetic Profiling :
- Toxicology Screening :
Q. How can structure-activity relationship (SAR) studies be structured to improve target selectivity?
Methodological Answer:
- Analog Synthesis : Modify the phthalazinone ring (e.g., introduce halogens or methyl groups) and the sulfonamide linker (e.g., vary alkyl chain length).
- Biochemical Assays : Test analogs against a panel of related enzymes (e.g., HDACs, kinases) to identify selectivity hotspots.
- Computational Modeling : Perform molecular docking (AutoDock Vina) using X-ray structures of target proteins to rationalize SAR trends .
Data Contradiction Analysis Framework
Q. Table 1: Common Pitfalls and Solutions in Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
